molecular formula C23H20N2O4 B2410458 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide CAS No. 921890-35-9

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide

Cat. No.: B2410458
CAS No.: 921890-35-9
M. Wt: 388.423
InChI Key: HKAJMZRELUHPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is also known as EB-104 or Edivoxetine, a pharmaceutical compound developed by Eli Lilly and Company for the treatment of depression and attention-deficit hyperactivity disorder.

Scientific Research Applications

Conformational Studies

Research into the structural properties of dibenzo[b,f]heteroepin drugs, which share structural motifs with N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide, has revealed insights into their solid-state conformational parameters. Studies have focused on understanding the conformational characteristics essential for interaction with receptor sites. For instance, investigations into the crystal structures of related compounds have provided valuable data on the dihedral angles, conformation of the seven-membered ring, and overall structural features critical for biological activity (Bandoli & Nicolini, 1982).

Antitumor Activity

Derivatives of dibenzo[b,f]oxepin have been explored for their antitumor activities. New compounds isolated from natural sources, such as Bulbophyllum kwangtungense, have shown promising results against human tumor cell lines. This underscores the potential of dibenzo[b,f]oxepin derivatives in cancer research and their role as leads for developing novel antitumor agents (Wu, He, & Pan, 2006).

Chemical Synthesis and Drug Development

The chemical synthesis of methoxydibenzo[b,f]oxepines and their derivatives has been an area of significant interest. Innovations in synthetic methodologies have facilitated the development of new compounds with potential medicinal applications. For example, the use of sodium azide in reactions has opened avenues for accessing new substituted dibenzo[b,f]oxepines, which could be pivotal in discovering novel therapeutic agents (Krawczyk et al., 2016).

Lipid-Lowering Profile

The exploration of dibenzoxazepine derivatives for their lipid-lowering effects in rodents has provided insights into potential therapeutic uses. Studies have shown that certain dibenzoxazepine derivatives can reduce serum total cholesterol and triglycerides, suggesting their utility in managing hyperlipidemia and associated cardiovascular risks (Wada et al., 1981).

Novel Materials and Physical Properties

The unique structural features of dibenzo[b,f][1,4]oxazepin derivatives have attracted interest not only for pharmaceutical applications but also for the development of novel materials with unusual physical properties. Research into the heterocyclic systems related to this compound has highlighted their potential in material science, particularly in the construction of heteropropellanes (Konstantinova et al., 2020).

Mechanism of Action

The compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may have potential therapeutic applications in conditions related to dopamine function, such as depression and attention-deficit hyperactivity disorder.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-3-25-18-9-5-7-11-21(18)29-20-13-12-15(14-17(20)23(25)27)24-22(26)16-8-4-6-10-19(16)28-2/h4-14H,3H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAJMZRELUHPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.